N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an anilinomethyl group, and a benzodioxin moiety
Mechanism of Action
- Mode of Action One possibility is that it acts as a ligand for a transcription factor, modulating gene expression. For instance, it could activate the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl (methylsulfonyl)amino]benzamide pathway.
Result of Action
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where formaldehyde and aniline are reacted with the quinoline core.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be attached through a nucleophilic substitution reaction, where a suitable benzodioxin derivative reacts with the intermediate compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core or the benzodioxin moiety.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can be compared with other similar compounds, such as:
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide: This compound has a methoxy group instead of a methyl group on the quinoline core and a methylphenyl group instead of a benzodioxin moiety.
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide: This compound has a chloro-methylphenyl group instead of a benzodioxin moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-18-7-8-19-14-20(16-28-21-5-3-2-4-6-21)27(32)30(23(19)13-18)17-26(31)29-22-9-10-24-25(15-22)34-12-11-33-24/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUINSGVMPJCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CNC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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